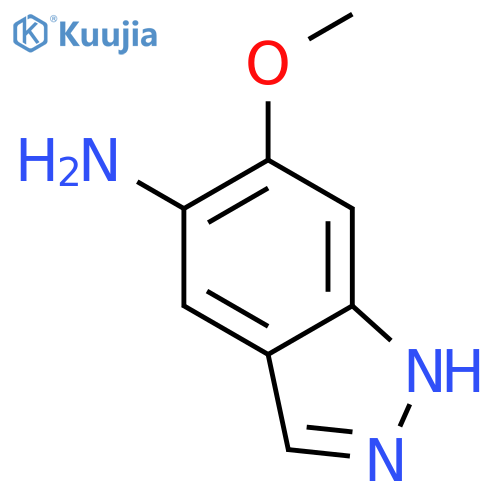

Cas no 749223-61-8 (6-Methoxy-1H-indazol-5-amine)

6-Methoxy-1H-indazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 6-Methoxy-1H-indazol-5-amine

- 1H-Indazol-5-amine,6-methoxy-(9CI)

- 1H-Indazol-5-amine,6-methoxy-

- 5-Ami-6-methoxy (1H)indazole

- 5-Amino-6-methoxy (1H)indazole

- 1H-Indazol-5-amine, 6-methoxy-

- 6-Methoxy-5-amino-1H-indazole

- 5-amino-6-methoxyindazole

- AK119766

- 5-Amino-6-methoxy-1H-indazole

- HID1799

- GHEKVHASRAQCNU-UHFFFAOYSA-N

- BCP06808

- RW3723

- FCH882673

- SB16279

- AB0069434

- ST2418972

- AX8245182

- Z5098

- AMY9713

- Z1198280320

- EN300-4296240

- DTXSID40650588

- A865775

- MFCD11007882

- CS-W006786

- FT-0728154

- SCHEMBL359039

- 6-methoxy-1h-indazol-5-ylamine

- ZEB22361

- AKOS006302765

- DS-5759

- 6-Methoxy-2h-indazol-5-ylamine

- SCHEMBL24521593

- G11002

- 749223-61-8

- 2943933-87-5

- DA-41485

-

- MDL: MFCD11007882

- インチ: 1S/C8H9N3O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11)

- InChIKey: GHEKVHASRAQCNU-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C2C(C([H])=NN2[H])=C([H])C=1N([H])[H]

計算された属性

- せいみつぶんしりょう: 163.07467

- どういたいしつりょう: 163.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.9

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.344

- PSA: 63.93

6-Methoxy-1H-indazol-5-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

6-Methoxy-1H-indazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB295093-250mg |

6-Methoxy-5-amino-1H-indazole; . |

749223-61-8 | 250mg |

€275.50 | 2025-02-18 | ||

| Chemenu | CM118680-250mg |

5-Amino-6-methoxyindazole |

749223-61-8 | 98% | 250mg |

$*** | 2023-05-29 | |

| abcr | AB295093-5 g |

6-Methoxy-5-amino-1H-indazole; . |

749223-61-8 | 5 g |

€1,405.00 | 2023-07-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH415-50mg |

6-Methoxy-1H-indazol-5-amine |

749223-61-8 | 98% | 50mg |

210.0CNY | 2021-07-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M896395-250mg |

6-Methoxy-1H-indazol-5-amine |

749223-61-8 | 98% | 250mg |

¥859.50 | 2022-01-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4006-10G |

6-methoxy-1H-indazol-5-amine |

749223-61-8 | 95% | 10g |

¥ 7,260.00 | 2023-03-20 | |

| Enamine | EN300-4296240-0.5g |

6-methoxy-1H-indazol-5-amine |

749223-61-8 | 95.0% | 0.5g |

$100.0 | 2025-02-20 | |

| Chemenu | CM118680-10g |

5-Amino-6-methoxyindazole |

749223-61-8 | 98% | 10g |

$1389 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QH415-1g |

6-Methoxy-1H-indazol-5-amine |

749223-61-8 | 98% | 1g |

2018.0CNY | 2021-07-12 | |

| abcr | AB295093-1g |

6-Methoxy-5-amino-1H-indazole; . |

749223-61-8 | 1g |

€485.50 | 2025-02-18 |

6-Methoxy-1H-indazol-5-amine 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

6-Methoxy-1H-indazol-5-amineに関する追加情報

6-Methoxy-1H-indazol-5-amine (CAS No. 749223-61-8): A Comprehensive Overview

6-Methoxy-1H-indazol-5-amine, a compound with the CAS registry number 749223-61-8, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This article delves into the structural characteristics, synthesis methods, and recent advancements in research involving this compound, providing a detailed and up-to-date analysis.

The molecular structure of 6-Methoxy-1H-indazol-5-amine is characterized by an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The presence of a methoxy group at the 6th position and an amino group at the 5th position introduces unique electronic and steric properties to the molecule. These functional groups not only influence the compound's reactivity but also make it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 6-Methoxy-1H-indazol-5-amine in drug discovery, particularly in the development of anticancer agents. Researchers have explored its ability to inhibit specific kinase enzymes, which are often overexpressed in various cancer types. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

In addition to its pharmacological applications, 6-Methoxy-1H-indazol-5-amine has also been investigated for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for organic transformations. A 2023 report in *Chemical Communications* showcased its application as a ligand in palladium-catalyzed cross-coupling reactions, where it significantly enhanced catalytic efficiency compared to traditional ligands.

The synthesis of 6-Methoxy-1H-indazol-5-amine typically involves multi-step processes that include nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, a 2023 study published in *Green Chemistry* described a microwave-assisted synthesis approach that reduced reaction time and minimized waste generation.

Beyond its direct applications, 6-Methoxy-1H-indazol-5-amine serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various post-synthetic modifications makes it an indispensable tool in medicinal chemistry and organic synthesis research.

In conclusion, 6-Methoxy-1H-indazol-5-amine (CAS No. 749223-61) is a compound with remarkable versatility and potential across multiple scientific domains. Its unique chemical properties, coupled with recent research breakthroughs, underscore its importance as both a standalone molecule and a precursor for more complex structures.

749223-61-8 (6-Methoxy-1H-indazol-5-amine) 関連製品

- 1354241-50-1(3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 403660-48-0(2,2,2-Trifluoro-1-(1H-Indazol-5-Yl)Ethanone)

- 1429900-96-8(2-(4-methoxy-6-oxo-3-phenyl-pyridazin-1-yl)acetic acid)

- 1794854-54-8(({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethoxybenzoate)

- 2386260-09-7(1H-Indole, 5-bromo-6-fluoro-3-methyl-)

- 2171729-79-4(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid)

- 2229561-30-0(2-methoxy-2-1-(5-methylpyridin-2-yl)cyclopropylacetic acid)

- 2763902-34-5(2-{(tert-butoxy)carbonylamino}-8-oxooctanoic acid)

- 2097943-58-1(2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butanoic acid)